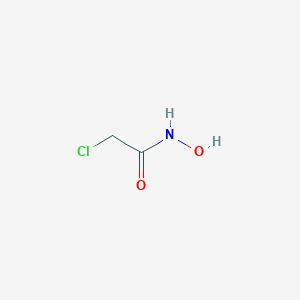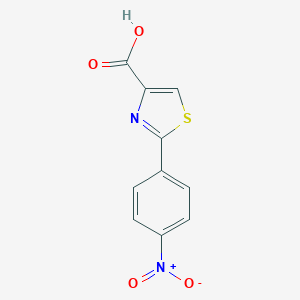
2-Chloro-n-hydroxyacetamide
Overview
Description
2-Chloro-N-hydroxyacetamide is a chemical compound with the CAS Number: 10335-72-5 . It has a molecular weight of 109.51 . It is a N-hydroxymethyl derivative of chloroacetamide . It has been reported to be a formaldehyde releaser and an infrequent sensitizer to formaldehyde contact allergy .
Synthesis Analysis
One method reported for its synthesis is by the reaction of 2-chloracetamide with formaldehyde . An efficient and eco-friendly one-pot two-step procedure was developed for the synthesis of 2-hydroxy-N-arylacetamides from 2-chloro-N-arylacetamides using Cu(OAc) 2 and diisopropyl ethyl amine in ethanolic medium under reflux condition .Molecular Structure Analysis
The InChI Code for 2-Chloro-N-hydroxyacetamide is 1S/C2H4ClNO2/c3-1-2 (5)4-6/h6H,1H2, (H,4,5) . The methoxy group lies close to the mean plane of the phenyl ring while the acetamido group is twisted out of this plane .Chemical Reactions Analysis
2-Chloro-N-hydroxyacetamide may be used as a reagent in the synthesis of 1-(aminomethyl)-2-methoxynaphthalene hydrochloride and as an amidomethylating reagent for N,N-dialkylanilines .Physical And Chemical Properties Analysis
2-Chloro-N-hydroxyacetamide is a solid under normal conditions . It has a melting point of 93-95°C . It is also hygroscopic .Scientific Research Applications
Green Chemistry Applications : Maleki et al. (2016) demonstrated the electrochemical synthesis of 2-hydroxyacetamides, including derivatives of 2-Chloro-N-hydroxyacetamide, in a green chemistry context. This method avoids the use of toxic reagents and is a sustainable approach (Maleki et al., 2016).
Analytical Chemistry : Schöllhorn et al. (2000) used a derivative of 2-Chloro-N-hydroxyacetamide in a ligand displacement assay for the analysis of herbicides, demonstrating its utility in analytical chemistry (Schöllhorn et al., 2000).
Synthesis of N-Alkyl Hydroxyacetamides : Research by Zamudio Rivera et al. (2000) involved the synthesis of various hydroxyacetamides, highlighting the compound's significance in the preparation of pharmaceuticals and other chemicals (Zamudio Rivera et al., 2000).
Synthesis of Pesticide Intermediates : Shu (2001) described the synthesis of N-aryl-N-isopropyl-2-hydroxyacetamides, key intermediates in the production of certain pesticides, showcasing the compound's industrial application (Shu, 2001).
Crystal Structure Analysis : Perpétuo and Janczak (2009) conducted a study on the crystal structure of N-phenyl-2-hydroxyacetamide, providing insights into the compound's physical properties (Perpétuo & Janczak, 2009).
Synthesis and Characterization of Derivatives : Zhong-cheng and Shu Wan-yin (2002) synthesized and characterized 2-hydroxy-N-methyl-N-phenyl-acetamide, further contributing to the understanding of hydroxyacetamide chemistry (Zhong-cheng & Shu Wan-yin, 2002).
Environmental Science : Yu and Reckhow (2017) identified N-Chloro-2,2-dichloroacetamide, a derivative of 2-Chloro-N-hydroxyacetamide, as a disinfection byproduct in chlorinated drinking waters. This research is crucial for understanding the environmental impact of such compounds (Yu & Reckhow, 2017).
In Vitro Antiviral Activity : Yao et al. (2020) researched the in vitro antiviral activity of Hydroxychloroquine, a derivative of 2-Chloro-N-hydroxyacetamide, against SARS-CoV-2 (Yao et al., 2020).
Nuclear Chemistry Applications : Prathibha et al. (2016) synthesized and characterized N,N-dialkyl-2-hydroxyacetamides, demonstrating their potential for use in nuclear chemistry, particularly in the separation of trivalent actinides (Prathibha et al., 2016).
Microwave-assisted Synthesis of Biological Molecules : Hodgkinson et al. (2012) described a microwave-assisted procedure to synthesize 2-heptyl-3-hydroxy-4(1H)-quinolone, starting from a compound similar to 2-Chloro-N-hydroxyacetamide, demonstrating its role in the preparation of biologically active molecules (Hodgkinson et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClNO2/c3-1-2(5)4-6/h6H,1H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBUDNVRUZODMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496998 | |
| Record name | 2-Chloro-N-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-n-hydroxyacetamide | |
CAS RN |
10335-72-5 | |
| Record name | 2-Chloro-N-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-chloro-N-hydroxyacetamide in the synthesis of potential HDAC inhibitors?
A1: In the study, 2-chloro-N-hydroxyacetamide serves as a key reagent to introduce the hydroxamic acid moiety into the target molecules. This is achieved through an alkylation reaction with previously synthesized oxadiazole(triazole)thiones. [] The resulting hydroxamic acid functionality is crucial for the inhibitory activity of the compounds against HDACs.
Q2: How does the structure of the synthesized compounds relate to their potential as HDAC inhibitors?
A2: The research focuses on incorporating the hydroxamic acid moiety into pyrimidine scaffolds containing either 1,3,4-oxadiazole or 1,2,4-triazole rings. [] This strategy is based on the known ability of hydroxamic acids to chelate zinc ions present in the active site of HDAC enzymes, thus inhibiting their activity. The inclusion of different heterocyclic systems aims to explore the structure-activity relationship and identify structural features that contribute to enhanced potency and selectivity towards specific HDAC isoforms.
Q3: Were any of the synthesized compounds particularly effective as HDAC inhibitors?
A3: The study identified one compound, N-hydroxy-2-(5-(4-(6-(6-methyl-2-(methylthio)pyrimidin-4-yloxy)butyl)-1,3,4-oxadiazol-2-ylthio)acetamide, exhibiting weak inhibitory activity against the HDAC8 isoform with an IC50 value of 12.7 μM. [] This finding suggests the potential of this structural class for further optimization to improve potency and explore activity against other HDAC isoforms.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1-(4-Methylphenyl)sulfonylazetidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B176111.png)









![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)